Granaticin B
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Overview
Description
Granaticin B is a quinone antibiotic produced by various species of the genus Streptomyces, including Streptomyces vietnamensis and Streptomyces violaceoruber . It belongs to the benzoisochromanequinone class of aromatic polyketides, which are known for their diverse biological activities, including antibacterial and anticancer properties . This compound is characterized by its red color and its ability to form deep-red crystals when purified .
Preparation Methods
Synthetic Routes and Reaction Conditions: Granaticin B is typically produced through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by polyketide synthases and other enzymes . The production process can be enhanced by optimizing the culture conditions, such as the composition of the growth medium, temperature, and pH .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The strain Streptomyces vietnamensis GIMV4.0001 has been identified as a high-yield producer of this compound . The fermentation broth is subjected to extraction and purification processes to isolate this compound. Common methods include solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Granaticin B undergoes various chemical reactions, including oxidation and interaction with sulfhydryl compounds . It catalyzes the oxidation of L-ascorbic acid to L-dehydroascorbic acid and hydrogen peroxide at a 1:1 stoichiometric ratio . It also oxidizes sulfhydryl compounds such as L-cysteine and glutathione .
Common Reagents and Conditions:
Oxidation Reactions: this compound acts as an organocatalyst in the presence of oxygen and water, facilitating the oxidation of ascorbic acid and sulfhydryl compounds.
Reaction Conditions: Optimal pH for these reactions is around 7.0.
Major Products:
Oxidation of Ascorbic Acid: Produces L-dehydroascorbic acid and hydrogen peroxide.
Oxidation of Sulfhydryl Compounds: Produces disulfides and hydrogen peroxide.
Scientific Research Applications
Granaticin B has a wide range of applications in scientific research due to its antibacterial and anticancer properties . It is used in:
Chemistry: As a model compound for studying polyketide biosynthesis and enzymatic catalysis.
Biology: To investigate the mechanisms of antibiotic action and resistance.
Medicine: As a potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: In the development of new antibiotics and anticancer drugs.
Mechanism of Action
Granaticin B exerts its effects by inhibiting ribosomal RNA maturation and interfering with the cell cycle . It inhibits RNA synthesis by interacting with the DNA template and aminoacyl-tRNA synthetase . This leads to the accumulation of precursor ribosomal RNA and disrupts protein synthesis, ultimately causing cell death . This compound also exhibits bactericidal activity by oxidizing sulfhydryl groups of cellular components and generating toxic hydrogen peroxide .
Comparison with Similar Compounds
Granaticin B is structurally related to other benzoisochromanequinone antibiotics, such as actinorhodin . Similar compounds include:
Actinorhodin: Another benzoisochromanequinone antibiotic with similar oxidation properties.
Dihydrogranaticin: A reduced form of granaticin with similar biological activities.
Mycothiogranaticins: Sulfur-containing congeners of granaticin with modified structures and activities.
This compound is unique due to its high reactivity and potent antibacterial and anticancer activities . Its ability to catalyze oxidation reactions at a higher rate than similar compounds like actinorhodin highlights its distinctiveness .
Properties
CAS No. |
19879-03-9 |
---|---|
Molecular Formula |
C28H30O12 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
(1R,7S,11S,13S,19S,20R,23R)-5,15,19-trihydroxy-23-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione |
InChI |
InChI=1S/C28H30O12/c1-8-11(29)4-5-16(37-8)39-14-6-12-18-22(28(14,35)10(3)38-12)26(34)20-19(24(18)32)25(33)21-17(23(20)31)9(2)36-13-7-15(30)40-27(13)21/h8-14,16,27,29,31,33,35H,4-7H2,1-3H3/t8-,9-,10+,11-,12+,13-,14+,16-,27+,28-/m0/s1 |
InChI Key |
BTPKXZZBYVSYNL-VHAJSWNUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H]3C4=C([C@@]2([C@H](O3)C)O)C(=O)C5=C(C6=C([C@H]7[C@H](CC(=O)O7)O[C@H]6C)C(=C5C4=O)O)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC2CC3C4=C(C2(C(O3)C)O)C(=O)C5=C(C6=C(C7C(CC(=O)O7)OC6C)C(=C5C4=O)O)O)O |
Origin of Product |
United States |
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